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Compound of Interest

Compound Name: 3-Ethynylpyrazin-2-amine

Cat. No.: B581183 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-
ethynylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals

in the field of drug development and materials science. Due to the limited availability of specific

experimental data in publicly accessible databases, this document focuses on predicted

spectroscopic characteristics based on the compound's structural features. It also outlines the

standard experimental protocols for obtaining such data.

Molecular Structure and Properties
Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-ethynylpyrazin-2-amine. These predictions are

based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0-8.2 Singlet 1H Pyrazine H

~7.8-8.0 Singlet 1H Pyrazine H

~5.0-6.0 Broad Singlet 2H -NH₂

~3.1-3.3 Singlet 1H Acetylenic H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~150-155 C-NH₂ (Pyrazine)

~140-145 C-C≡CH (Pyrazine)

~135-140 Pyrazine CH

~130-135 Pyrazine CH

~80-85 C≡CH

~75-80 C≡CH

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3450-3300 Medium-Strong, Doublet
N-H stretch (asymmetric and

symmetric)

~3300 Strong, Sharp ≡C-H stretch

~2120-2100 Medium, Sharp C≡C stretch

~1640-1600 Strong N-H bend (scissoring)

~1600-1450 Medium-Strong
Aromatic C=C and C=N

stretching

~1300-1200 Medium C-N stretch

~900-650 Medium-Broad N-H wag

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

119 High [M]⁺ (Molecular Ion)

92 Medium [M-HCN]⁺

65 Medium [C₄H₃N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 3-ethynylpyrazin-2-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024 or more scans.

Reference the spectrum to the solvent peaks.

IR Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable

solvent between two salt plates (e.g., NaCl, KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

Bombard the sample with electrons (typically 70 eV) to induce ionization and

fragmentation.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 40-300).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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